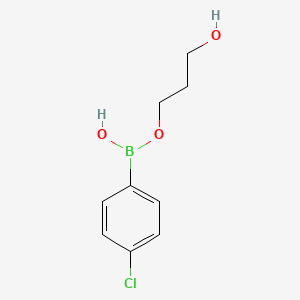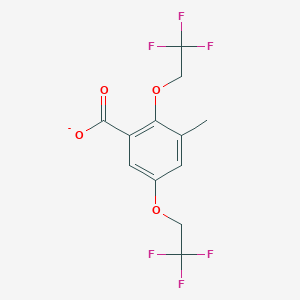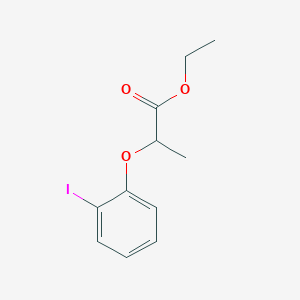![molecular formula C14H21N3O3 B14789843 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where 4-nitrobenzyl bromide reacts with an appropriate amine under controlled conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Solvents: Tetrahydrofuran (THF), ethanol, methanol.
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Major Products Formed
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions may involve binding to enzymes or receptors, thereby modulating their activity and triggering downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzyl bromide: A precursor used in the synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide.
4-Nitrobenzyl chloride: Another related compound with similar reactivity.
4-Nitrobenzyl alcohol: A reduction product of 4-nitrobenzyl derivatives.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide stands out due to its chiral center, which can impart unique biological activity and selectivity. Its specific structural features make it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H21N3O3 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-5-7-12(8-6-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3 |
Clave InChI |
HOBBLWIDLWOIOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid](/img/structure/B14789766.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14789811.png)



![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)


